N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety and a pyrrolidine ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and pyrrolidine.
Formation of Intermediate: The 5-chloropyridine is reacted with an acylating agent such as acetyl chloride to form an intermediate acetamide derivative.
Coupling Reaction: The intermediate is then coupled with pyrrolidine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(morpholin-1-yl)acetamide: Similar structure with a morpholine ring instead of pyrrolidine.
N-(5-chloropyridin-2-yl)-2-(piperidin-1-yl)acetamide: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific combination of a chloropyridine moiety and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-4-10(13-7-9)14-11(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,13,14,16) |
InChI Key |
JPTXQOHXNJRCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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